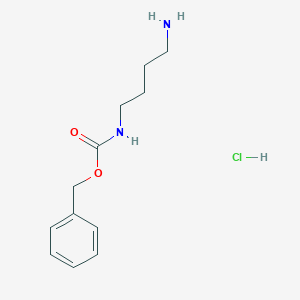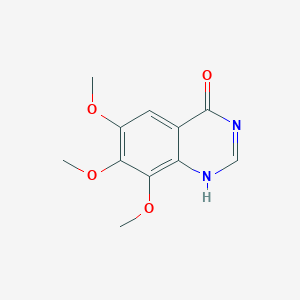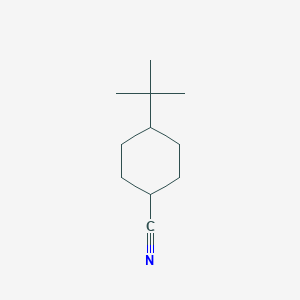
4-Tert-butylcyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylcyclohexane-1-carbonitrile, also known as 4-tert-butylcyclohexanecarbonitrile (4-TBCC), is a cyclic nitrile compound that has gained significant attention in the field of scientific research. This compound is widely used in various fields, including organic chemistry, biochemistry, and pharmacology, due to its unique chemical properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-TBCC is not fully understood, but it is believed to act as a weak inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
4-TBCC has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. It may also inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Additionally, 4-TBCC has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-TBCC in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 4-TBCC is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-TBCC. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of research is the investigation of its potential therapeutic effects in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Tert-butylcyclohexane-1-carbonitrile is a promising compound with potential applications in various scientific fields. Its unique chemical properties and potential therapeutic effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-TBCC involves the reaction of tert-butyl acrylate and cyclohexanecarbonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a Michael addition mechanism, followed by cyclization to form the desired product. This method provides a high yield of 4-TBCC and is relatively simple and cost-effective.
Applications De Recherche Scientifique
4-TBCC has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In biochemistry, 4-TBCC is used as a substrate for enzyme-catalyzed reactions, such as cytochrome P450-mediated metabolism. In pharmacology, it is used as a reference compound for the development of new drugs targeting specific receptors.
Propriétés
IUPAC Name |
4-tert-butylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIZGGCJCFYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcyclohexane-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


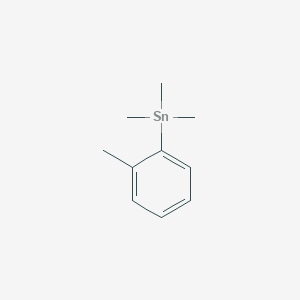
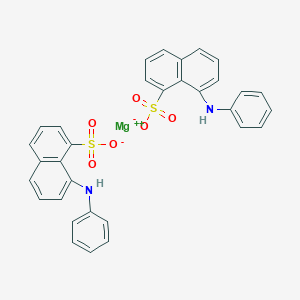






![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)
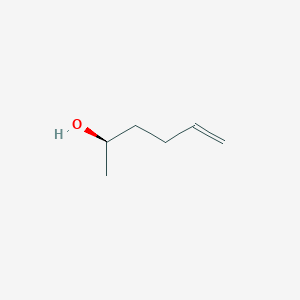
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
